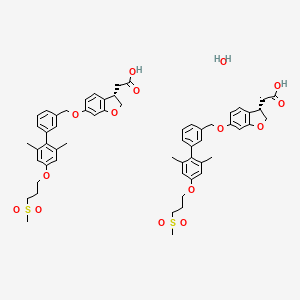

Fasiglifam hemihydrate

描述

属性

IUPAC Name |

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXYMYYDAVXPIK-IWKNALKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H66O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160191 | |

| Record name | Fasiglifam hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1067.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374598-80-7 | |

| Record name | Fasiglifam hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374598807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasiglifam hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASIGLIFAM HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDT91CH8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-875: A Technical Whitepaper on its GPR40 Agonist Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TAK-875, also known as fasiglifam (B1672068), is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS) in response to free fatty acids (FFAs).[2][3][4][5] TAK-875 was developed as a therapeutic agent for type 2 diabetes mellitus (T2DM) with the aim of enhancing insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues like sulfonylureas.[2][6][7] While it showed promising efficacy in clinical trials, its development was terminated in Phase 3 due to concerns about liver toxicity.[8][9][10][11] This technical guide provides an in-depth overview of the GPR40 agonist activity of TAK-875, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: GPR40 Agonism

TAK-875 acts as a selective agonist at the GPR40 receptor.[1][3][4] The binding of TAK-875 to GPR40 on pancreatic β-cells initiates a signaling cascade that potentiates insulin release in the presence of elevated glucose levels.[3][6][10][12] This glucose-dependency is a key feature of GPR40 agonists, offering a potential safety advantage over other classes of insulin secretagogues.[2][6][7]

The primary signaling pathway activated by GPR40 agonists involves the Gαq protein subunit.[2] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular Ca2+ concentration is a critical step in the exocytosis of insulin-containing granules.[2][3][5][12]

Some evidence also suggests that TAK-875 may act as an ago-allosteric modulator of GPR40, meaning it binds to a site distinct from the endogenous FFA binding site and positively modulates the receptor's response to endogenous ligands.[13][14]

GPR40 Signaling Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. fasiglifam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Rise and Fall of Fasiglifam: A Technical Review of a GPR40 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (B1672068) (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] Developed by Takeda Pharmaceutical Company, it reached Phase III clinical trials for the treatment of type 2 diabetes mellitus.[3] Fasiglifam demonstrated significant efficacy in improving glycemic control with a low risk of hypoglycemia by enhancing glucose-dependent insulin (B600854) secretion.[4][5] However, its development was terminated due to concerns about liver safety.[6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, clinical trial results, and the eventual discontinuation of Fasiglifam, with a focus on the scientific data and experimental methodologies.

Discovery and Synthesis

The discovery of Fasiglifam originated from a GPR40 agonist discovery program at Takeda.[3][8] The development process involved optimizing a lead compound, a phenylpropanoic acid derivative, to improve its in vitro agonist activity and pharmacokinetic profile.[8][9] Cyclization of the phenylpropanoic acid moiety led to the discovery of a dihydrobenzofuran derivative with enhanced properties, which ultimately resulted in the identification of Fasiglifam ([(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate).[8][10]

While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme has been described in scientific literature.[8][11] The synthesis involves the coupling of key intermediates to construct the biphenyl (B1667301) ether core, followed by the introduction of the dihydrobenzofuran acetic acid moiety.[8] Radiolabeled versions of Fasiglifam, such as ¹⁴C-TAK-875 and ³H-TAK-875, were synthesized for use in metabolic and binding studies.[11][12]

Mechanism of Action

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the receptor that is distinct from the binding site of endogenous free fatty acids (FFAs).[1][10][13] This allosteric binding potentiates the effect of FFAs on the receptor, leading to a robust, glucose-dependent insulin secretion from pancreatic β-cells.[1][10]

The signaling pathway initiated by Fasiglifam binding to GPR40 involves the activation of the Gαq protein subunit.[8][14] This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[15] The combined effect of increased intracellular Ca²⁺ and PKC activation enhances the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[15][16] This glucose dependency is a key feature that minimizes the risk of hypoglycemia.[4][16]

Efficacy and Clinical Trial Data

Fasiglifam demonstrated promising efficacy in Phase II and Phase III clinical trials.[5][17] It significantly reduced glycated hemoglobin (HbA1c) and fasting plasma glucose levels in patients with type 2 diabetes.[5][17]

| Phase III Clinical Trial (24 weeks) [5][17] | Placebo | Fasiglifam 25 mg | Fasiglifam 50 mg |

| Change in HbA1c from baseline | +0.16% | -0.57% | -0.83% |

| Patients achieving HbA1c <6.9% | 13.8% | 30.2% | 54.8% |

A 52-week open-label Phase III study in Japanese patients also showed sustained reductions in HbA1c levels with both monotherapy and combination therapy.[18] A key advantage observed in these trials was the low incidence of hypoglycemia, which is a common side effect of other insulin secretagogues like sulfonylureas.[18]

Hepatotoxicity and Discontinuation

Despite its efficacy, the development of Fasiglifam was terminated in 2013 due to concerns about drug-induced liver injury (DILI).[6][19] An increase in the incidence of elevated liver enzymes (ALT and AST) was observed in patients treated with Fasiglifam compared to placebo in Phase III trials.[7][20]

| Liver Enzyme Elevation (≥3x ULN) in Phase III Cardiovascular Outcomes Trial [20] | Placebo | Fasiglifam |

| Incidence | 0.5% | 2.1% |

The proposed mechanism for Fasiglifam-induced hepatotoxicity involves the formation of a reactive acyl glucuronide (TAK-875-AG) metabolite in hepatocytes.[12] This metabolite can covalently bind to cellular proteins, leading to cellular stress and injury.[12] Additionally, TAK-875 and its glucuronide metabolite were found to inhibit bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRP2, MRP3), which could lead to the accumulation of bile acids and further contribute to liver damage.[12] Studies in HepG2 cells, a human hepatoma cell line, showed that Fasiglifam induced cytotoxicity and reactive oxygen species (ROS) generation in a GPR40-dependent manner.[21]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. takeda.com [takeda.com]

- 4. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety - - PACE-CME [pace-cme.org]

- 7. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. fasiglifam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 15. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pmlive.com [pmlive.com]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

Fasiglifam: A Selective FFAR1 Modulator for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fasiglifam (TAK-875) is a potent and selective agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2] Developed for the treatment of type 2 diabetes mellitus, Fasiglifam enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][3] This document provides a comprehensive technical overview of Fasiglifam, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. While showing promising efficacy in improving glycemic control, the development of Fasiglifam was terminated in Phase 3 clinical trials due to concerns about liver safety.[4]

Core Mechanism of Action

Fasiglifam acts as an ago-allosteric modulator of FFAR1.[1][3] This means it binds to a site on the receptor that is distinct from the binding site of endogenous free fatty acids (FFAs).[1] While Fasiglifam itself has partial agonist activity, it demonstrates positive cooperativity with endogenous FFAs, amplifying their effect on the receptor.[1][3] This cooperative action is crucial for its insulinotropic effect in vivo, which is diminished when plasma FFA levels are reduced.[1]

Upon binding to FFAR1 on pancreatic β-cells, Fasiglifam activates the Gαq signaling pathway. This leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations ([Ca2+]i).[1] This elevation in [Ca2+]i, in the presence of elevated glucose, potentiates the secretion of insulin.[3]

Chemical Structure

Chemical Name: (S)-2-(6-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid.[2]

Molecular Formula: C29H32O7S[2]

Molecular Weight: 524.63 g/mol [2]

Quantitative Data Summary

Preclinical In Vitro Activity

| Parameter | Cell Line | Species | Value | Reference |

| EC50 (IP Production) | CHO-hGPR40 | Human | 72 nM | [1] |

| EC50 (IP Production) | CHO-hGPR40 | Human | 14 nM | [2] |

Phase III Clinical Trial Efficacy Data (24 Weeks)

| Parameter | Placebo (n=67) | Fasiglifam 25 mg (n=63) | Fasiglifam 50 mg (n=62) | Reference |

| Change from Baseline in HbA1c (%) | +0.16 | -0.57 | -0.83 | [4] |

| Patients Achieving HbA1c <6.9% (%) | 13.8 | 30.2 | 54.8 | [4] |

Phase III Clinical Trial Safety Data (24 Weeks)

| Adverse Event | Placebo | Fasiglifam 25 mg | Fasiglifam 50 mg | Reference |

| Incidence of Treatment-Emergent Adverse Events | Similar across all groups | Similar across all groups | Similar across all groups | [4] |

| Hypoglycemia | 0 | 0 | 1 patient | [4] |

| Clinically Meaningful Changes in Body Weight | None | None | None | [4] |

Note: Despite the favorable profile in this study, the overall global clinical trial data raised concerns about liver safety, leading to the termination of Fasiglifam's development.[4]

Pharmacokinetics in Rats

| Parameter | Dose | Male Rats | Female Rats | Reference |

| Oral Bioavailability | 10 mg/kg & 50 mg/kg | 85-120% | 91-108% | |

| Terminal Half-life (t1/2) | 5 mg/kg (IV) | 12.4 h | 11.2 h |

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the ability of a test compound, such as Fasiglifam, to induce calcium release in cells expressing FFAR1.

Materials:

-

FFAR1-expressing cells (e.g., CHO-hFFAR1)

-

Parental cells (not expressing FFAR1) as a negative control

-

Cell culture medium (e.g., DMEM/F12)

-

Fura-2 AM or other suitable calcium-sensitive fluorescent dye

-

Krebs-Ringer-HEPES (KRH) buffer

-

Test compound (Fasiglifam) and positive control (e.g., a known FFAR1 agonist)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the FFAR1-expressing and parental cells into 96-well black-walled, clear-bottom plates at an appropriate density and culture overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with KRH buffer. Incubate the cells with Fura-2 AM (or alternative dye) in KRH buffer for 45-60 minutes at 37°C in the dark.

-

Cell Washing: After incubation, wash the cells twice with KRH buffer to remove extracellular dye.

-

Assay: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a set period.

-

Compound Addition: Use the automated injector to add the test compound (Fasiglifam) at various concentrations.

-

Data Acquisition: Immediately after compound addition, continuously measure the fluorescence signal for several minutes to capture the transient calcium flux.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the response over baseline and plot the concentration-response curve to determine the EC50 value.

In Vitro Insulin Secretion Assay

This protocol assesses the effect of a test compound on glucose-stimulated insulin secretion from pancreatic β-cell lines or isolated islets.

Materials:

-

Pancreatic β-cell line (e.g., INS-1 833/15) or isolated pancreatic islets

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

-

Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

-

Test compound (Fasiglifam)

-

Insulin ELISA kit

Procedure:

-

Cell/Islet Preparation: Plate the β-cells or place batches of isolated islets into multi-well plates.

-

Pre-incubation: Pre-incubate the cells/islets in KRBB with low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Stimulation: Replace the pre-incubation buffer with fresh KRBB containing:

-

Low glucose (2.8 mM)

-

High glucose (16.7 mM)

-

High glucose (16.7 mM) + varying concentrations of Fasiglifam

-

-

Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Supernatant Collection: After incubation, collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and Fasiglifam to that with high glucose alone to determine the potentiation of GSIS.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol evaluates the effect of a test compound on glucose disposal in an animal model of diabetes or normal animals.

Materials:

-

Rodent model (e.g., Zucker diabetic fatty rats or normal Wistar rats)

-

Test compound (Fasiglifam) formulated in a suitable vehicle

-

Glucose solution for oral gavage (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

-

Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample (time 0).

-

Compound Administration: Administer Fasiglifam or vehicle orally at a defined time (e.g., 30-60 minutes) before the glucose challenge.

-

Glucose Challenge: Administer the glucose solution via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose levels over time. Calculate the area under the curve (AUC) for glucose excursion. A reduction in the AUC in the Fasiglifam-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizations

FFAR1 Signaling Pathway

Caption: FFAR1 signaling cascade initiated by Fasiglifam.

Experimental Workflow for FFAR1 Agonist Evaluation

Caption: Workflow for evaluating a novel FFAR1 agonist.

Ago-Allosteric Mechanism of Fasiglifam

Caption: Fasiglifam's ago-allosteric modulation of FFAR1.

References

The Pharmacokinetics of Fasiglifam Hemihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Development: It is important to note that the clinical development of fasiglifam (B1672068) (TAK-875) was terminated during Phase III trials due to concerns regarding liver safety.[1][2] This guide provides a summary of the pharmacokinetic data gathered during its development.

Fasiglifam, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), was developed for the treatment of type 2 diabetes mellitus.[2][3] Its mechanism of action involves the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[4][5] This document provides a detailed overview of the pharmacokinetics of fasiglifam hemihydrate, including its absorption, distribution, metabolism, and excretion, as well as the methodologies of key experiments.

Mechanism of Action: GPR40-Mediated Insulin Secretion

Fasiglifam acts as an ago-allosteric modulator of GPR40, enhancing the signaling cascade that leads to insulin release from pancreatic β-cells in a glucose-dependent manner.[4][5] The activation of GPR40 by fasiglifam initiates a Gαq-mediated signaling pathway, resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5] The subsequent increase in intracellular calcium is a key trigger for the exocytosis of insulin-containing granules.[4][5]

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of fasiglifam has been evaluated in both preclinical species and humans. The drug exhibits high oral bioavailability.[6]

Table 1: Human Pharmacokinetic Parameters of Fasiglifam (Single Oral Dose)

| Parameter | Healthy Volunteers (25-800 mg)[3] | Subjects with Normal Hepatic Function (25 mg)[6] |

| Tmax (h) | 3 - 4 | - |

| Cmax (ng/mL) | Dose-dependent | - |

| AUC (ng·h/mL) | Greater than proportional increase at doses >200 mg | 35,482 |

| t½ (h) | 28.1 - 36.6 | Lower than in subjects with hepatic impairment |

| Oral Bioavailability | High (preclinical data)[6] | - |

Note: A study co-administering fasiglifam with a high-fat meal showed a 40% decrease in Cmax and a 17% decrease in AUC.[3]

Table 2: Rat Pharmacokinetic Parameters of Fasiglifam (Single Dose)[7]

| Route | Dose (mg/kg) | Sex | Cmax (µg/mL) | t½ (h) | Oral Bioavailability (%) |

| IV | 5 | Male | 8.8 ± 0.9 | 12.4 | - |

| IV | 5 | Female | 9.2 ± 1.2 | 11.2 | - |

| Oral | 10 | Male | 12.4 ± 2.6 | 11.1 | 85 - 120 |

| Oral | 10 | Female | 12.9 ± 3.5 | 11.6 | 91 - 108 |

| Oral | 50 | Male | 76.2 ± 3.7 | 10.3 | 85 - 120 |

| Oral | 50 | Female | 83.7 ± 13.2 | 9.8 | 91 - 108 |

Metabolism and Excretion

Fasiglifam is primarily cleared through metabolism, with glucuronidation being the predominant pathway.[1] The major route of excretion for fasiglifam and its metabolites is via the feces.[1]

Table 3: Major Circulating Metabolites of Fasiglifam in Human Plasma

| Metabolite | Description | Relative Abundance in Plasma |

| Fasiglifam | Parent drug | Major component |

| M-I | Oxidative cleavage metabolite | <10% of plasma radioactivity[1] |

| Fasiglifam-G | Acyl glucuronide of fasiglifam | <2% of plasma radioactivity[1] |

| T-1676427 | Hydroxylated fasiglifam | <2% of plasma radioactivity[1] |

| M-I-G | Glucuronide of M-I | <2% of plasma radioactivity[1] |

The formation of a reactive acyl glucuronide metabolite (fasiglifam-G) has been investigated as a potential contributor to the observed drug-induced liver injury.[1]

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study

A representative experimental protocol for a single-dose human pharmacokinetic study of fasiglifam is outlined below, based on common practices in the field.

-

Study Design: An open-label, single-dose study in healthy adult volunteers.

-

Subject Selection: Healthy male and female subjects, aged 18-55 years, with a body mass index within the normal range. Subjects undergo a comprehensive health screening, including liver function tests.

-

Dosing: Subjects receive a single oral dose of this compound (e.g., 50 mg) after an overnight fast.

-

Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma is stored frozen at -80°C until analysis.

-

Bioanalytical Method: Quantification of fasiglifam and its major metabolites in plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]

-

Sample Preparation: Protein precipitation is a common method for extracting the analyte from the plasma matrix. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[7] An internal standard is added prior to precipitation for accurate quantification.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[1][7]

-

Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for fasiglifam and its metabolites.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Pharmacokinetics and Safety of a Single Oral Dose of Fasiglifam in Subjects with Mild or Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. irjms.com [irjms.com]

Fasiglifam (TAK-875): A Technical Whitepaper on its Ago-Allosteric Modulator Properties at the GPR40/FFAR1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasiglifam (B1672068) (TAK-875) is a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), which was developed for the treatment of type 2 diabetes mellitus (T2DM).[1] This document provides a detailed technical overview of Fasiglifam's core mechanism of action as an ago-allosteric modulator. It consolidates quantitative data from key preclinical and clinical studies, outlines detailed experimental protocols, and presents visual diagrams of its signaling pathways and mechanistic action. While showing initial promise in improving glycemic control, the clinical development of Fasiglifam was terminated due to concerns about liver safety.[2][3][4] Nevertheless, the study of Fasiglifam has provided significant insights into the pharmacology of GPR40 and the therapeutic potential of ago-allosteric modulators.

Core Mechanism: Ago-Allosteric Modulation of GPR40

Fasiglifam acts as an ago-allosteric modulator of the GPR40 receptor.[1][5][6] This means it binds to a site on the receptor that is distinct from the binding site of endogenous ligands, which are free fatty acids (FFAs).[1][7] Fasiglifam exhibits partial agonist activity on its own but, more importantly, demonstrates positive cooperativity with endogenous FFAs.[1][6][7] This cooperative binding enhances the receptor's response to circulating FFAs, leading to a more potent downstream signaling cascade that results in glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][6][8]

The ago-allosteric nature of Fasiglifam is a key feature, as it implies that its insulinotropic effect is amplified in the presence of elevated FFAs, a condition often observed postprandially in individuals with T2DM.[6][9] This mechanism was suggested to contribute to its glucose-dependent action and a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[8][10]

GPR40 Signaling Pathway

Upon binding of Fasiglifam and/or FFAs, the GPR40 receptor couples to the Gαq subunit of the heterotrimeric G protein.[8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial Ca2+ release can lead to further influx of extracellular Ca2+ through voltage-gated calcium channels, resulting in an overall increase in intracellular Ca2+ concentration ([Ca2+]i).[8]

-

DAG Pathway: DAG, along with the increased [Ca2+]i, activates protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets involved in the machinery of insulin granule exocytosis.[8]

Together, these pathways culminate in the potentiation of glucose-stimulated insulin secretion (GSIS).[8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Fasiglifam from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of Fasiglifam

| Assay | Cell Line | Parameter | Value | Reference |

| IP Production | CHO-hGPR40 | EC50 | 72 nM | [11] |

| Intracellular Ca2+ Influx | CHO-hGPR40 | - | Concentration-dependent increase (3-30 µM) | [11] |

| Insulin Secretion | INS-1 833/15 cells | - | Dose-dependent stimulation (0.001-10 µM) in the presence of 10 mM glucose | [11] |

Table 2: Summary of Phase III Clinical Trial Efficacy Data (24 Weeks)

| Treatment Group | N | Baseline HbA1c (Mean) | LS Mean Change from Baseline in HbA1c | % Patients Achieving HbA1c <6.9% | Reference |

| Placebo | 67 | ~8.1% | +0.16% | 13.8% | [2][12] |

| Fasiglifam 25 mg | 63 | ~8.2% | -0.57% | 30.2% | [2][12] |

| Fasiglifam 50 mg | 62 | ~8.2% | -0.83% | 54.8% | [2][12] |

Table 3: Liver Safety Data from Cardiovascular Outcomes Trial

| Parameter | Fasiglifam | Placebo | P-value | Reference |

| Incidence of ALT or AST ≥3x ULN | 2.1% | 0.5% | < 0.001 | [3] |

| Incidence of ALT or AST ≥10x ULN | 0.31% | 0.06% | < 0.001 | [3] |

Detailed Experimental Protocols

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay is fundamental to assessing the activation of the Gαq-coupled GPR40 receptor.

Objective: To measure the increase in intracellular calcium concentration in response to Fasiglifam and/or FFAs in cells expressing the GPR40 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (hGPR40/CHO) are cultured in appropriate media.[7]

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured before the automated addition of test compounds (Fasiglifam, FFAs, or vehicle control).

-

Data Acquisition: Fluorescence intensity is monitored in real-time immediately following compound addition. The increase in fluorescence corresponds to the increase in [Ca2+]i.

-

Data Analysis: The change in fluorescence (peak minus baseline) is calculated. Dose-response curves are generated by plotting the fluorescence change against the logarithm of the agonist concentration to determine EC50 values.

In Vitro Insulin Secretion Assay

This assay quantifies the primary therapeutic endpoint of GPR40 activation in pancreatic β-cells.

Objective: To measure the amount of insulin secreted from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets in response to Fasiglifam under varying glucose concentrations.

Methodology:

-

Cell Culture/Islet Isolation: MIN6 cells are seeded in 96-well plates and cultured for 2 days.[6] Alternatively, pancreatic islets can be isolated from mice.

-

Pre-incubation: Cells or islets are washed and pre-incubated for approximately 2 hours in a Krebs-Ringer bicarbonate-HEPES (KRBH) buffer containing a low glucose concentration (e.g., 1-3 mM) to establish a basal insulin secretion state.[6]

-

Stimulation: The pre-incubation buffer is replaced with fresh KRBH buffer containing stimulating concentrations of glucose (e.g., 16 mM) and the test compounds (Fasiglifam, FFAs, vehicle).[6]

-

Incubation: The cells/islets are incubated for a defined period (e.g., 2 hours) at 37°C.[6]

-

Supernatant Collection: After incubation, the supernatant from each well is collected.[6]

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using a quantitative assay such as an enzyme-linked immunosorbent assay (ELISA) or AlphaLISA.[6]

-

Data Analysis: The amount of secreted insulin is normalized to the total protein content or DNA content of the cells/islets. The data is then analyzed to determine the dose-dependent effect of Fasiglifam on glucose-stimulated insulin secretion.

In Vivo Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

This in vivo model assesses the effect of a compound on glucose homeostasis.

Objective: To evaluate the ability of Fasiglifam to improve glucose tolerance and potentiate insulin secretion in a diabetic animal model.

Methodology:

-

Animal Model: Use a diabetic rat model, such as the N-STZ-1.5 rat.[6]

-

Acclimatization and Fasting: Animals are acclimatized and then fasted overnight prior to the experiment.

-

Compound Administration: Fasiglifam, a lipolysis inhibitor (e.g., acipimox, to modulate endogenous FFA levels), or vehicle is administered via oral gavage.[6][9]

-

Glucose Challenge: After a set time following compound administration (e.g., 60 minutes), a glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

-

Biochemical Analysis: Plasma glucose and insulin levels are measured for each time point. Plasma FFA levels are also measured to confirm the effect of any co-administered lipolysis inhibitor.[6][9]

-

Data Analysis: The Area Under the Curve (AUC) for glucose and insulin is calculated to quantify the overall effect of the treatment on glucose tolerance and insulin secretion.

Discussion and Conclusion

Fasiglifam is a well-characterized ago-allosteric modulator of GPR40.[1][5][6] Its mechanism, involving positive cooperativity with endogenous FFAs to potentiate glucose-dependent insulin secretion, represented a novel and promising approach for T2DM therapy.[1][6] Preclinical and early clinical data demonstrated significant efficacy in glycemic control with a minimal risk of hypoglycemia.[2]

However, the emergence of a liver safety signal in later-stage clinical trials led to the discontinuation of its development.[3][4] Mechanistic studies have since explored potential causes for this hepatotoxicity, including the formation of reactive metabolites and mitochondrial dysfunction.[13] Despite its ultimate clinical failure, the scientific investigation into Fasiglifam has been invaluable. It has deepened the understanding of GPR40 pharmacology and highlighted the potential and the challenges of targeting this receptor. The concept of ago-allosteric modulation remains a compelling strategy in drug design, offering the potential for more physiological and fine-tuned therapeutic effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | Semantic Scholar [semanticscholar.org]

- 6. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 10. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ovid.com [ovid.com]

- 13. academic.oup.com [academic.oup.com]

TAK-875 and the GPR40 Receptor: A Technical Guide to Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and signaling pathways associated with TAK-875 (fasiglifam), a selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has been a significant target for the development of therapies for type 2 diabetes due to its role in enhancing glucose-dependent insulin (B600854) secretion.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular interactions and pathways.

Quantitative Binding and Activity Data

The interaction of TAK-875 with the GPR40 receptor has been characterized by various in vitro assays, providing quantitative measures of its potency and binding affinity. The following table summarizes these key parameters.

| Parameter | Species | Value (µM) | Cell Line/System | Assay Type | Reference(s) |

| EC50 | Human | 0.014 | CHO cells | Intracellular Calcium Increase (FLIPR) | [1] |

| Human | 0.072 | CHO-hGPR40 cells | Intracellular Inositol (B14025) Monophosphate (IP) Production | [3] | |

| Ki | Human | 0.038 | Membranes from cells overexpressing hGPR40 | Radioligand Binding Assay | [1] |

| Rat | 0.14 | Membranes from cells overexpressing rGPR40 | Radioligand Binding Assay | [1] |

EC50 (Half-maximal effective concentration): Represents the concentration of TAK-875 required to elicit 50% of the maximal response in a functional assay, such as calcium mobilization or inositol phosphate (B84403) production. A lower EC50 value indicates higher potency.

Ki (Inhibition constant): Represents the equilibrium dissociation constant for the binding of an unlabeled ligand (in this case, TAK-875) to a receptor in a competition binding assay against a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding and activity parameters of TAK-875 for the GPR40 receptor involves several key experimental methodologies. Below are detailed protocols for representative assays.

Radioligand Competition Binding Assay for Ki Determination

This protocol describes a filtration-based radioligand competition binding assay to determine the inhibition constant (Ki) of TAK-875 for the human GPR40 receptor. This method is considered a gold standard for measuring the affinity of a ligand to its receptor.[4]

1. Materials and Reagents:

- Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO) overexpressing the human GPR40 receptor.

- Radioligand: A tritiated GPR40 agonist, such as [3H]-labeled ligand 3-[4-({2′,6′-dimethyl-6-[(4-3H)phenylmethoxy]biphenyl-3-yl}methoxy)phenyl]propanoic acid, as a tracer.[1]

- Test Compound: TAK-875 (fasiglifam).

- Non-specific Binding Control: A high concentration of a known, unlabeled GPR40 agonist.

- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Scintillation Cocktail: A suitable liquid scintillation fluid.

- 96-well Filter Plates: Glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[5]

- Filtration Apparatus: A 96-well vacuum manifold.

- Scintillation Counter: A microplate scintillation counter.

2. Procedure:

- Membrane Preparation: Frozen cell pellets containing the GPR40 receptor are homogenized in a lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).[5]

- Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[5]

- Add 150 µL of the prepared cell membrane suspension (typically 50-120 µg of protein) to each well.[5]

- Add 50 µL of various concentrations of TAK-875 (the competing test compound) or buffer for total binding determination. For non-specific binding, add 50 µL of the non-specific binding control.

- Add 50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).

- Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[5]

- Filtration: The incubation is terminated by rapid vacuum filtration through the pre-soaked 96-well filter plate. This separates the receptor-bound radioligand from the free radioligand.[4][5]

- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

- Drying and Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.[5]

3. Data Analysis:

- The raw counts per minute (CPM) are used to calculate the amount of specifically bound radioligand by subtracting the non-specific binding from the total binding for each concentration of TAK-875.

- The data are then plotted as the percentage of specific binding versus the log concentration of TAK-875.

- A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of TAK-875 that inhibits 50% of the specific binding of the radioligand).

- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.[5]

Intracellular Calcium Mobilization Assay (FLIPR) for EC50 Determination

This protocol describes a functional assay to measure the potency (EC50) of TAK-875 by quantifying the increase in intracellular calcium concentration upon GPR40 activation. This is typically performed using a Fluorometric Imaging Plate Reader (FLIPR).

1. Materials and Reagents:

- Cell Line: CHO or HEK293 cells stably expressing the human GPR40 receptor.

- Cell Culture Medium: Appropriate medium for the chosen cell line.

- Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Calcium-6.

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

- Test Compound: TAK-875.

- 96- or 384-well black-walled, clear-bottom assay plates.

2. Procedure:

- Cell Plating: Seed the GPR40-expressing cells into the assay plates and allow them to adhere and grow to a confluent monolayer.

- Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

- Washing: Gently wash the cells with assay buffer to remove any excess dye.

- FLIPR Assay:

- Place the assay plate into the FLIPR instrument.

- Establish a stable baseline fluorescence reading for each well.

- Add various concentrations of TAK-875 to the wells.

- The FLIPR instrument will continuously monitor the fluorescence intensity in each well before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

3. Data Analysis:

- The change in fluorescence intensity (ΔF) is calculated for each well.

- The ΔF is plotted against the log concentration of TAK-875.

- A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the EC50 value.

Signaling Pathways and Visualizations

Activation of GPR40 by an agonist like TAK-875 initiates a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells.[1][2]

GPR40 Signaling Pathway

The binding of TAK-875 to GPR40 on pancreatic β-cells triggers the following signaling cascade:

-

Gαq Activation: The activated GPR40 receptor couples to the Gαq subunit of the heterotrimeric G-protein.[1]

-

Phospholipase C (PLC) Activation: Gαq activates phospholipase C (PLC).[6]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.[6]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[6]

-

Enhanced Insulin Secretion: The rise in intracellular Ca2+ and the activation of PKC potentiate the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels. This glucose-dependency is a key therapeutic advantage, reducing the risk of hypoglycemia.[7]

Caption: GPR40 signaling cascade initiated by TAK-875.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound like TAK-875.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 7. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

Cellular Pathways Activated by Fasiglifam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasiglifam (B1672068) (TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Primarily expressed on pancreatic β-cells and enteroendocrine cells, GPR40 activation by fasiglifam plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] This technical guide provides an in-depth overview of the cellular pathways activated by fasiglifam, with a focus on its mechanism of action in pancreatic β-cells. We will detail the key signaling cascades, present quantitative data from in vitro studies, and provide comprehensive experimental protocols for key assays used to characterize GPR40 agonists. While fasiglifam's clinical development was terminated due to concerns about liver safety, understanding its mechanism of action remains valuable for the development of future GPR40-targeting therapeutics.[3][5]

Core Mechanism of Action: GPR40 Agonism

Fasiglifam exerts its primary pharmacological effect by binding to and activating GPR40, a G-protein coupled receptor that is preferentially coupled to the Gαq/11 subunit.[6][7] This activation initiates a cascade of intracellular events, primarily within pancreatic β-cells, that augment the secretion of insulin in a glucose-dependent manner. This glucose dependency is a key feature of GPR40 agonists, minimizing the risk of hypoglycemia, a common side effect of many other insulin secretagogues.[8][9]

Primary Signaling Pathway in Pancreatic β-Cells: The Gq/11 Cascade

Upon binding of fasiglifam to GPR40 on pancreatic β-cells, the associated Gαq/11 protein is activated. This initiates the following signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[7][10]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][11]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[6][7] This leads to a rapid and transient increase in intracellular calcium concentration.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[12][13]

-

Potentiation of Insulin Exocytosis: The synergistic action of elevated intracellular calcium and activated PKC enhances the exocytosis of insulin-containing granules from the β-cell, but only in the presence of elevated glucose levels.[8][14] The glucose-dependent nature of this process is linked to the initial depolarization of the β-cell membrane caused by glucose metabolism, which is a prerequisite for the amplifying effect of the GPR40-mediated pathway.[8]

Potential Secondary Pathway in Enteroendocrine Cells: Gs Signaling

In addition to its primary action on pancreatic β-cells, fasiglifam may also activate GPR40 in enteroendocrine L-cells of the gut.[3][4] In these cells, GPR40 has been suggested to couple to the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent secretion of glucagon-like peptide-1 (GLP-1).[7][15] GLP-1 is an incretin (B1656795) hormone that can further potentiate glucose-stimulated insulin secretion from pancreatic β-cells. However, some studies suggest that the GLP-1 secretory effect of fasiglifam is modest.

Quantitative Data Summary

The following tables summarize the quantitative data on the cellular activities of fasiglifam from various in vitro studies.

Table 1: In Vitro Potency of Fasiglifam (EC50 Values)

| Assay | Cell Line | Species | EC50 (nM) | Reference |

| GPR40 Activation | CHO-hGPR40 | Human | 72 | [1] |

| Intracellular IP Production | CHO-hGPR40 | Human | 72 | [1] |

| Calcium Mobilization | CHO-hGPR40 | Human | 29.6 | [1] |

| Calcium Mobilization | HEK293-rGPR40 | Rat | Not specified | [1] |

Table 2: Fasiglifam-Mediated Insulin Secretion

| Cell Type | Glucose Concentration (mM) | Fasiglifam Concentration (µM) | Fold Increase in Insulin Secretion | Reference |

| INS-1 833/15 cells | 10 | 0.001 - 10 | Dose-dependent increase | [1] |

| Rat Islets | 2.8 | Not specified | No significant potentiation | [2] |

| Rat Islets | 8.3 | Not specified | Significant potentiation | [2] |

| Rat Islets | 16.7 | Not specified | Significant potentiation | [2] |

| MIN6 cells | 16 | 0.1 - 10 | Dose-dependent increase |

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This protocol describes a common method for measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

Cells stably or transiently expressing GPR40 (e.g., CHO-hGPR40, HEK293-hGPR40)

-

96-well black-walled, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Fasiglifam stock solution

-

FLIPR instrument or equivalent

Procedure:

-

Cell Plating: Seed GPR40-expressing cells into a 96-well microplate at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive fluorescent dye according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of fasiglifam in the assay buffer in a separate compound plate.

-

Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence of the cells. It will then automatically add the fasiglifam solutions from the compound plate to the cell plate and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured. Dose-response curves are generated by plotting the peak fluorescence response against the concentration of fasiglifam to determine the EC50 value.

Inositol Phosphate (IP1) Accumulation Assay (HTRF Assay)

This protocol outlines a method to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

Cells expressing GPR40

-

White 96-well or 384-well microplates

-

IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

-

Stimulation buffer containing LiCl

-

Fasiglifam stock solution

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating: Seed GPR40-expressing cells into a white microplate and culture until confluent.

-

Cell Stimulation: Remove the culture medium and add stimulation buffer containing LiCl. LiCl is used to inhibit the degradation of IP1, allowing it to accumulate.

-

Compound Addition: Add various concentrations of fasiglifam to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well. Incubate at room temperature for 1 hour in the dark.

-

Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced by the cells. A standard curve is used to convert the HTRF ratio to the concentration of IP1. Dose-response curves are then generated to determine the EC50 of fasiglifam.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation method to measure insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.

Materials:

-

Pancreatic β-cell line or isolated pancreatic islets

-

Culture medium

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)

-

KRBH buffer with high glucose (e.g., 16.7 mM)

-

Fasiglifam stock solution

-

Insulin ELISA kit

Procedure:

-

Cell/Islet Preparation: Culture cells to confluency or allow isolated islets to recover overnight in culture medium.

-

Pre-incubation: Wash the cells/islets with KRBH buffer containing low glucose and then pre-incubate in the same buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.

-

Stimulation: Remove the pre-incubation buffer and add fresh KRBH buffer containing either low glucose or high glucose, with or without various concentrations of fasiglifam.

-

Incubation: Incubate the cells/islets for a defined period (e.g., 1-2 hours) at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the total protein or DNA content of the cells/islets in each well. Calculate the fold-change in insulin secretion in response to high glucose and fasiglifam compared to the basal (low glucose) condition.

Conclusion

Fasiglifam activates GPR40, primarily triggering the Gq/11 signaling pathway in pancreatic β-cells to potentiate glucose-stimulated insulin secretion. This involves the generation of IP3 and DAG, leading to increased intracellular calcium and PKC activation. A potential secondary mechanism in enteroendocrine cells may involve the Gs pathway and GLP-1 secretion. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of diabetes and metabolic diseases, facilitating the study of GPR40 agonists and the development of novel therapeutics. While the journey of fasiglifam was halted, the insights gained from its mechanism of action continue to inform and guide future drug discovery efforts targeting GPR40.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gpr40 is expressed in enteroendocrine cells and mediates free fatty acid stimulation of incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

The GPR40 Agonist Fasiglifam: A Technical Guide to its Glucose-Dependent Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (B1672068) (also known as TAK-875) is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating free fatty acid (FFA)-induced potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[2][4] Fasiglifam was developed as a novel oral anti-diabetic drug for the treatment of type 2 diabetes mellitus (T2DM). Its mechanism of action, which relies on ambient glucose levels to stimulate insulin release, offered the potential for effective glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[2][5] Although its clinical development was terminated due to concerns about liver safety, the study of Fasiglifam has provided significant insights into the pharmacology of GPR40 and its role in glucose homeostasis.[6][7] This technical guide provides an in-depth overview of Fasiglifam's effect on glucose-dependent insulin secretion, including its signaling pathway, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: A Dual Signaling Cascade

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the receptor distinct from the endogenous ligand (FFA) binding site and potentiates the receptor's activity in a cooperative manner with FFAs.[2][8] Upon binding to GPR40 on pancreatic β-cells, Fasiglifam activates the Gαq subunit of the heterotrimeric G protein. This activation initiates a dual signaling cascade that ultimately enhances insulin secretion in a glucose-dependent manner.

The activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

The IP3 Pathway and Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This initial rise in cytosolic Ca2+ is a key event in amplifying the glucose-induced Ca2+ oscillations that are critical for insulin granule exocytosis.[1]

-

The DAG Pathway and Protein Kinase C Activation : DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates various downstream targets involved in the insulin secretion machinery, further augmenting the exocytosis of insulin-containing granules.[1]

Crucially, the insulinotropic effect of Fasiglifam is glucose-dependent. At low glucose concentrations, pancreatic β-cells are hyperpolarized, and there is minimal Ca2+ influx. Fasiglifam does not stimulate insulin secretion under these conditions.[4] However, at elevated glucose levels, glucose metabolism leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of extracellular Ca2+ through voltage-gated calcium channels. Fasiglifam's signaling cascade synergizes with these glucose-induced events to significantly potentiate insulin secretion.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for Fasiglifam from various in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of Fasiglifam

| Parameter | Species/Cell Line | Value | Reference(s) |

| EC50 for GPR40 Activation | Human GPR40 expressing CHO cells | 14 nM | [3] |

| EC50 for GPR40 Activation | Human GPR40 expressing CHO cells | 72 nM | [1] |

| EC50 for Ca2+ Influx | CHO cells expressing human GPR40 | 29.6 nM | [1] |

| Ki for GPR40 Binding | Human GPR40 | 38 nM | [3] |

| Ki for GPR40 Binding | Rat GPR40 | 140 nM | [3] |

| EC50 for IP Production | CHO-hGPR40 cells | 72 nM | [1] |

Table 2: Clinical Efficacy of Fasiglifam in Patients with Type 2 Diabetes (24-Week, Phase III Study in Japanese Patients)

| Parameter | Placebo (n=67) | Fasiglifam 25 mg (n=63) | Fasiglifam 50 mg (n=62) | Reference(s) |

| Mean Change in HbA1c from Baseline (%) | +0.16 | -0.57 | -0.83 | [5] |

| Patients Achieving HbA1c <6.9% (%) | 13.8 | 30.2 | 54.8 | [5] |

| Mean Change in Fasting Plasma Glucose (mmol/L) | -0.17 | -1.40 | -1.41 | [5] |

Table 3: Incidence of Elevated Liver Enzymes in a Cardiovascular Outcomes Safety Trial

| Parameter | Placebo | Fasiglifam | Reference(s) |

| ALT or AST ≥3 x Upper Limit of Normal (%) | 0.5 | 2.1 | [6] |

| ALT or AST ≥10 x Upper Limit of Normal (%) | 0.06 | 0.31 | [6] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments used to characterize the effects of Fasiglifam.

Experimental Workflow Overview

Glucose-Stimulated Insulin Secretion (GSIS) Assay with MIN6 Cells or Isolated Islets

This assay measures the amount of insulin secreted by pancreatic β-cells in response to different glucose concentrations, with and without Fasiglifam.

Materials:

-

MIN6 cells or isolated rodent/human pancreatic islets

-

Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing: 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES (pH 7.4), and 0.1% BSA.

-

KRBH with low glucose (e.g., 2.8 mM)

-

KRBH with high glucose (e.g., 16.7 mM)

-

Fasiglifam stock solution (in DMSO)

-

Insulin ELISA kit

Protocol:

-

Cell/Islet Preparation:

-

MIN6 Cells: Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.

-

Islets: Isolate pancreatic islets using collagenase digestion and hand-pick islets of similar size for each experiment. Culture islets overnight to allow for recovery.

-

-

Pre-incubation:

-

Gently wash the cells/islets twice with KRBH containing low glucose.

-

Pre-incubate the cells/islets in KRBH with low glucose for 1-2 hours at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.

-

-

Incubation:

-

Remove the pre-incubation buffer.

-

Add KRBH containing low glucose, high glucose, or high glucose with varying concentrations of Fasiglifam to the respective wells/tubes. Ensure the final DMSO concentration is consistent across all conditions and typically below 0.1%.

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant (KRBH buffer) from each well/tube.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

To normalize the data, the cells/islets can be lysed, and the total protein or DNA content can be measured. Insulin secretion is then expressed as insulin (ng/mL) per mg of protein or µg of DNA.

-

Intracellular Calcium (Ca2+) Flux Assay

This assay measures changes in intracellular calcium concentration in response to Fasiglifam, providing insight into the activation of the Gαq signaling pathway.

Materials:

-

CHO cells stably expressing human GPR40 (CHO-hGPR40) or other suitable cell lines (e.g., MIN6).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Fasiglifam stock solution.

-

A fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

Protocol:

-

Cell Seeding: Seed CHO-hGPR40 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Wash the cells with HBSS.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C in the dark.

-

Wash the cells gently with HBSS to remove excess dye.

-

-

Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Measure the baseline fluorescence for a short period.

-

Using the instrument's injector, add varying concentrations of Fasiglifam to the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves can be generated to determine the EC50 of Fasiglifam for calcium mobilization.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activity, providing a quantitative measure of Gq-coupled receptor activation.

Materials:

-

CHO-hGPR40 cells or other suitable cell lines.

-

Inositol-free medium.

-

[3H]-myo-inositol.

-

Stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Fasiglifam stock solution.

-

Dowex anion-exchange resin.

-

Scintillation counter.

Protocol:

-

Cell Labeling:

-

Seed cells in 12- or 24-well plates.

-

Label the cells by incubating them overnight in inositol-free medium supplemented with [3H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

-

Pre-incubation: Wash the cells with a physiological buffer to remove unincorporated [3H]-myo-inositol.

-

Stimulation:

-

Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes.

-

Add varying concentrations of Fasiglifam and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Separation:

-

Stop the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Scrape the cells and collect the lysate.

-

Neutralize the lysate.

-

Separate the total inositol phosphates from free [3H]-myo-inositol and other cellular components using Dowex anion-exchange chromatography.

-

-

Quantification:

-

Elute the inositol phosphates from the column.

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis: The amount of radioactivity is proportional to the amount of inositol phosphate accumulated. Dose-response curves can be generated to determine the EC50 of Fasiglifam for IP production.

Conclusion

Fasiglifam is a GPR40 agonist that potentiates insulin secretion in a glucose-dependent manner through the activation of the Gαq-PLC-IP3/DAG signaling pathway. While its clinical development was halted, the extensive research on Fasiglifam has significantly advanced our understanding of GPR40 pharmacology and its potential as a therapeutic target for type 2 diabetes. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of metabolic disease and drug discovery, facilitating further investigation into the intricate mechanisms of glucose homeostasis and the development of next-generation GPR40 modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Preclinical Toxicology of TAK-875: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction